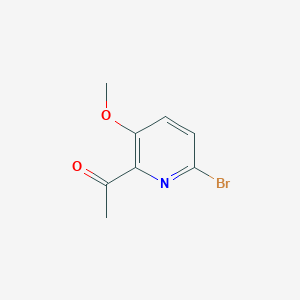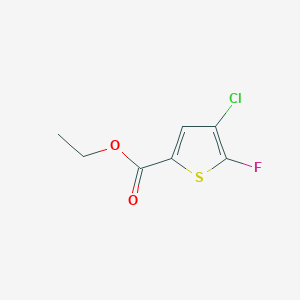
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluorocyclobutyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of fluorine atoms and the boronic ester functionality make it a valuable intermediate in various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-difluorocyclobutylbenzene with pinacol boronic ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction conditions are optimized to ensure high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions to modify the difluorocyclobutyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic acids, reduced difluorocyclobutyl derivatives, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis and applications .
科学研究应用
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is explored for its potential use in bioimaging and as a probe in biological studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
相似化合物的比较
Similar Compounds
4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid: Similar in structure but with chlorine atoms instead of the dioxaborolane moiety.
2-(3,3-Difluorocyclobutyl)-4-fluorophenol: Contains a fluorophenol group instead of the dioxaborolane moiety.
Uniqueness
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the difluorocyclobutyl group and the boronic ester functionality. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
属性
| 2361225-63-8 | |
分子式 |
C16H21BF2O2 |
分子量 |
294.1 g/mol |
IUPAC 名称 |
2-[4-(3,3-difluorocyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF2O2/c1-14(2)15(3,4)21-17(20-14)13-7-5-11(6-8-13)12-9-16(18,19)10-12/h5-8,12H,9-10H2,1-4H3 |
InChI 键 |
WRCBGEAYMXTKOI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(C3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)

![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)

![Benzo[d]isothiazole-4-carbonitrile](/img/no-structure.png)
![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)





